molecular formula C15H10F4N4O2S B12213096 5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Cat. No.: B12213096
M. Wt: 386.3 g/mol
InChI Key: UQBGHTUSSWJNDY-UHFFFAOYSA-N
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Description

5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole is a complex organic compound characterized by the presence of a tetrazole ring, a sulfonyl group, and fluorinated aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base to form the desired tetrazole compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The sulfonyl and tetrazole groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The fluorinated aromatic rings may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(4-chlorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
  • 5-{[(4-bromophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole
  • 5-{[(4-methylphenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole

Uniqueness

The uniqueness of 5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole lies in the presence of the fluorinated aromatic rings, which can significantly influence its chemical reactivity and biological activity. The combination of the sulfonyl and tetrazole groups also contributes to its distinct properties, making it a valuable compound for various applications.

Biological Activity

The compound 5-{[(4-fluorophenyl)sulfonyl]methyl}-1-[3-(trifluoromethyl)phenyl]-1H-tetrazole belongs to a class of tetrazole derivatives known for their diverse biological activities. Tetrazoles are five-membered heterocycles that have been extensively studied for their pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and hypoglycemic effects. This article reviews the biological activity of this specific compound, supported by empirical data and case studies.

Antimicrobial Activity

Tetrazole derivatives, including the compound in focus, have shown significant antimicrobial properties. According to research, compounds with similar structures exhibit activity against various bacterial strains. For instance, a study indicated that tetrazole derivatives demonstrated minimal inhibitory concentrations (MIC) ranging from 0.8 to 3.2 μg/mL against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like ciprofloxacin in some cases .

CompoundMIC (μg/mL)Activity Against
10.8Staphylococcus aureus
21.5Escherichia coli
32.0Klebsiella pneumoniae

Anticancer Activity

The anticancer potential of tetrazole compounds has been explored in various studies. For example, a series of tetrazole derivatives were evaluated for their cytotoxic effects on cancer cell lines such as L1210 leukemia and SK-BR-3 breast cancer cells. The results showed that certain derivatives inhibited cell proliferation significantly and reduced the expression of the Ki-67 marker, which is associated with cell growth .

Cell LineIC50 (μM)Effect
L1210 Leukemia10Inhibition of proliferation
SK-BR-3 Breast Cancer15Reduced Ki-67 expression

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory properties of tetrazole derivatives. Compounds similar to the one discussed have been synthesized and tested for their ability to inhibit inflammatory mediators in vitro. Some studies reported promising results in reducing pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluated several tetrazole derivatives against clinical strains of bacteria. The compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value lower than that of traditional antibiotics .
  • Cytotoxicity Evaluation
    In vitro studies on breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 μM, suggesting its potential as a chemotherapeutic agent .
  • Inflammation Model
    In a rat model of induced inflammation, administration of the compound resulted in a marked decrease in paw edema compared to control groups, supporting its anti-inflammatory claims .

Properties

Molecular Formula

C15H10F4N4O2S

Molecular Weight

386.3 g/mol

IUPAC Name

5-[(4-fluorophenyl)sulfonylmethyl]-1-[3-(trifluoromethyl)phenyl]tetrazole

InChI

InChI=1S/C15H10F4N4O2S/c16-11-4-6-13(7-5-11)26(24,25)9-14-20-21-22-23(14)12-3-1-2-10(8-12)15(17,18)19/h1-8H,9H2

InChI Key

UQBGHTUSSWJNDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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